molecular formula C14H10F3N3O B12913601 3-(4-Methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine CAS No. 886362-78-3

3-(4-Methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Cat. No.: B12913601
CAS No.: 886362-78-3
M. Wt: 293.24 g/mol
InChI Key: BHTWJGPFDFQHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a 4-methoxyphenyl group at position 3 and a trifluoromethyl (-CF₃) group at position 5. This structure combines electron-donating (methoxy) and electron-withdrawing (CF₃) moieties, which influence its electronic properties and biological activity.

Properties

CAS No.

886362-78-3

Molecular Formula

C14H10F3N3O

Molecular Weight

293.24 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C14H10F3N3O/c1-21-10-4-2-9(3-5-10)11-8-18-13-19-12(14(15,16)17)6-7-20(11)13/h2-8H,1H3

InChI Key

BHTWJGPFDFQHPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C3N2C=CC(=N3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclocondensation of 2-aminopyrimidine with 4-methoxybenzaldehyde and trifluoroacetic acid under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and reduce reaction time. The use of automated reactors and optimized reaction conditions can lead to more efficient production processes .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The imidazo[1,2-a]pyrimidine core undergoes regioselective electrophilic substitution at positions 5 and 7 due to electron-rich aromatic regions.

Reaction TypeConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative68%
HalogenationBr₂/FeBr₃, CH₂Cl₂7-Bromo derivative72%

The trifluoromethyl group at position 7 reduces electron density at adjacent positions, directing electrophiles to the 5-position. The para-methoxyphenyl group at position 3 enhances stability through resonance effects.

Nucleophilic Substitution

The 2-position is susceptible to nucleophilic attack due to partial positive charge density.

Example :

  • SNAr Reaction with piperazine:
    3-(4-MeOPh)-7-CF₃-imidazo[1,2-a]pyrimidine+piperazineDMF, 80°C2-piperazinyl derivative\text{3-(4-MeOPh)-7-CF₃-imidazo[1,2-a]pyrimidine} + \text{piperazine} \xrightarrow{\text{DMF, 80°C}} \text{2-piperazinyl derivative}
    Yield : 58%

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization at halogenated positions:

Table 1: Suzuki-Miyaura Coupling Outcomes

Boronic AcidCatalyst SystemProductYieldReference
4-FluorophenylXPhosPdG2/XPhos3-(4-MeOPh)-5-(4-FPh)-7-CF₃85%
Thiophene-2-ylPd(PPh₃)₄/K₂CO₃3-(4-MeOPh)-5-(thienyl)-7-CF₃73%

Debromination side reactions are mitigated using XPhos ligand systems .

Trifluoromethyl Group Reactivity

The -CF₃ group participates in:

  • Hydrolysis : Under basic conditions (NaOH/H₂O, 100°C), forms -COOH (yield: 42%).

  • Radical reactions : Photocatalyzed C–F bond activation enables fluorinated alkylation.

Methoxyphenyl Modifications

  • Demethylation : BBr₃/CH₂Cl₂ converts -OMe to -OH (yield: 91%) .

  • Oxidation : MnO₂ oxidizes benzylic positions to ketones (yield: 65%).

Cycloaddition and Cyclization

The core participates in [3+2] cycloadditions with dipolarophiles like acetylenedicarboxylate:

Example :
Imidazo[1,2-a]pyrimidine+DMADCuI, 60°Cpyrimidine-fused triazole\text{Imidazo[1,2-a]pyrimidine} + \text{DMAD} \xrightarrow{\text{CuI, 60°C}} \text{pyrimidine-fused triazole}
Yield : 76%

Biological Activity-Driven Reactions

Derivatives synthesized via these reactions show structure-activity relationships (SAR):

DerivativeIC₅₀ (COX-2 inhibition)Reference
5-Nitro-2-piperazinyl0.48 μM
7-CF₃-5-(4-FPh)1.2 μM

SAR studies highlight the importance of electron-withdrawing groups at position 7 for anti-inflammatory activity .

Table 2: Position-Specific Reactivity

PositionReactivity ProfilePreferred Reactions
2Nucleophilic substitutionSNAr, Buchwald-Hartwig
5Electrophilic substitutionNitration, halogenation
7-CF₃ stabilityRadical reactions, hydrolysis
3-(Ph)Directed functionalizationOxidation, demethylation

Scientific Research Applications

Anticancer Properties

Research indicates that imidazo[1,2-a]pyrimidine derivatives, including 3-(4-Methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine, exhibit significant anticancer activity. These compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By targeting these kinases, the compound can potentially halt the proliferation of cancer cells and induce apoptosis.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Studies suggest that the trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes and exert antibacterial effects.

Synthesis Techniques

The synthesis of this compound typically involves multi-step processes such as:

  • Condensation Reactions : The initial formation of the imidazo[1,2-a]pyrimidine core can be achieved through condensation reactions between appropriate precursors.
  • Functionalization : Subsequent steps involve the introduction of methoxy and trifluoromethyl groups via electrophilic aromatic substitution or nucleophilic substitution methods.

Characterization

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds. The molecular formula is C15H12F3N3OC_{15}H_{12}F_3N_3O, with a molecular weight of approximately 292.26 g/mol.

Neurological Disorders

Recent studies indicate that compounds similar to this compound may have potential in treating neurological disorders such as Alzheimer's disease. The mechanism involves modulation of neurotransmitter systems, particularly through interactions with GABA_A receptors.

Antiviral Activity

Preliminary investigations suggest that this compound may possess antiviral properties against certain viruses by inhibiting viral replication mechanisms. Further research is needed to elucidate its efficacy and mechanism of action.

Case Studies and Research Findings

StudyFindings
Martorana et al. (2016)Highlighted the role of heterocyclic compounds in developing treatments for Alzheimer's disease, emphasizing their potential in modulating cholinergic transmission and reducing amyloid plaque formation .
Yu et al. (2016)Investigated phenanthrene-containing N-heterocycles for antiviral activity against tobacco mosaic virus, establishing a framework for evaluating similar compounds .
Mfuh & Larionov (2016)Reviewed heterocyclic N-oxides as emerging therapeutic agents with diverse biological activities including anticancer and anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs with Imidazo[1,2-a]pyrimidine Core

Key analogs and their substituent variations are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Data/Activity Reference
Target Compound 4-MeOPh (3), CF₃ (7) C₁₄H₁₀F₃N₃O 305.25* N/A†
3-(4-Methoxyphenyl)-7-CF₃-pyrazolo[1,5-a]pyrimidin-5(4H)-one Pyrazolo[1,5-a]pyrimidinone core C₁₃H₉F₃N₃O₂ 296.23 Synthetic yield: 91%
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate COOEt (3), Me (7), 4-MeOPh (2) C₁₇H₁₄N₃O₃ 316.31 Synthetic yield: 77%
7-CF₃-imidazo[1,2-a]pyridine-3-carboxylic acid COOH (3), CF₃ (7) C₉H₅F₃N₂O₂ 230.14 Predicted pKa: -0.95
3-Bromo-7-CF₃-imidazo[1,2-a]pyrimidine Br (3), CF₃ (7) C₇H₃BrF₃N₃ 266.02 Intermediate for further derivatization

*Calculated using isotopic masses.

Key Observations:
  • Core Modifications: Replacement of the imidazo[1,2-a]pyrimidine core with pyrazolo[1,5-a]pyrimidinone (e.g., compound 5a) reduces molecular weight but introduces a ketone group, altering electronic properties .
  • Substituent Effects : The trifluoromethyl group at position 7 enhances metabolic stability and hydrophobic interactions, as seen in analogs like 7-CF₃-imidazo[1,2-a]pyridine-3-carboxylic acid .
  • Synthetic Accessibility : Microwave-assisted Suzuki–Miyaura cross-coupling enables efficient synthesis of CF₃-substituted derivatives .
Kinase Inhibition Potential
  • FLT3 Inhibition : In , structurally related imidazo[1,2-a]pyridines (e.g., compounds 27–29 ) showed FLT3 inhibitory activity in biochemical assays (IC₅₀ values in µM range). While the target compound lacks direct FLT3 data, its CF₃ group may enhance binding affinity compared to methoxy or fluorine-substituted analogs .
  • Antimicrobial Activity : Imidazo[1,2-a]pyrimidines with CF₃ groups (e.g., compound 24 in ) exhibited MICs of 1–9 µM against bacterial strains. Nitrogen positioning in the bicyclic system (e.g., imidazo[1,2-c]pyrimidine vs. imidazo[1,2-a]pyrazine) minimally affected potency, suggesting the target compound may retain similar activity .
Physicochemical Properties
  • Solubility and pKa : The carboxylic acid derivative (C₉H₅F₃N₂O₂) has a predicted pKa of -0.95, indicating high acidity, whereas the target compound’s methoxy group may improve solubility compared to halogenated analogs .
  • Molecular Weight : The target compound (MW 305.25) falls within the acceptable range for drug-likeness (<500 Da), similar to most analogs .

Substituent-Specific Trends

Substituent (Position) Observed Impact on Activity/Properties Example Compound
4-MeOPh (3) Enhances π-π stacking with hydrophobic pockets Compounds 27–29 ()
CF₃ (7) Increases metabolic stability and lipophilicity 7-CF₃-imidazo[1,2-a]pyridine
Halogens (e.g., Br, F) Modulates electronic density without steric bulk 3-Bromo-7-CF₃-imidazo[1,2-a]pyrimidine
Carboxylate (3) Introduces hydrogen-bonding capability Ethyl 2-(3,4-difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate

Biological Activity

3-(4-Methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes current research findings regarding its biological activity, including structure-activity relationships (SAR), synthetic methodologies, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the imidazo[1,2-a]pyrimidine family, characterized by a fused imidazole and pyrimidine ring structure. The presence of the methoxy and trifluoromethyl groups enhances its lipophilicity and potentially modulates its biological interactions.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

  • Mechanism of Action : The inhibition of COX-1 and COX-2 leads to decreased production of prostaglandins (PGE2), which are mediators of inflammation. Compounds similar to this compound have shown IC50 values in micromolar ranges against these enzymes, indicating potential efficacy as anti-inflammatory agents .
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundTBDTBD
Celecoxib0.090.01
Diclofenac5.005.00

Anticancer Activity

The imidazo[1,2-a]pyrimidine scaffold has been associated with anticancer properties due to its ability to inhibit various kinases involved in tumor growth and proliferation. Preliminary evaluations suggest that derivatives of this compound can induce apoptosis in cancer cell lines.

  • Case Study : A study demonstrated that related compounds exhibited cytotoxic effects on several cancer cell lines with IC50 values ranging from low micromolar to nanomolar concentrations . This suggests that structural modifications can significantly enhance their anticancer activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substituents : The presence of electron-donating groups (like methoxy) at specific positions can enhance binding affinity to target proteins.
  • Fluorination : The trifluoromethyl group is known to improve metabolic stability and bioavailability.

Research Findings

A comprehensive review of pyrimidine derivatives indicates that modifications at the C3 and C5 positions can lead to significant changes in biological activity . For instance, introducing different aryl groups at these positions has been shown to enhance anti-inflammatory effects.

Synthetic Approaches

Several synthetic strategies have been developed for creating this compound:

  • Microwave-Assisted Synthesis : This method allows for rapid synthesis under mild conditions, improving yield and purity .
  • Cross-Coupling Reactions : Utilizing Suzuki–Miyaura coupling has proven effective for introducing aryl groups into the imidazo[1,2-a]pyrimidine framework .

Q & A

Q. What are the recommended synthetic routes for 3-(4-Methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds (e.g., diketones or aldehydes). For example, the imidazo[1,2-a]pyrimidine core can be formed via condensation under reflux with acetic acid as a catalyst . Optimization includes:
  • Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Precursor functionalization : Introducing the trifluoromethyl group early via trifluoromethylation reagents (e.g., TMSCF₃) to avoid post-synthetic modifications .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromaticity. For example, the methoxyphenyl group shows distinct deshielding in ¹H NMR .
  • IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹ for trifluoromethyl) .
  • X-ray Crystallography : Resolves crystal packing and molecular geometry, critical for structure-activity relationship (SAR) studies .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) guide the optimization of synthesis and reactivity?

  • Methodological Answer :
  • Reaction Path Searches : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways for cyclization .
  • Electronic Effects : Computational analysis of substituent effects (e.g., electron-withdrawing trifluoromethyl) predicts regioselectivity in electrophilic substitutions .
  • Solvent Modeling : COSMO-RS simulations optimize solvent polarity to enhance yield and reduce side reactions .

Q. How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :
  • Assay Validation : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) .
  • Structural Confirmation : Re-analyze compound purity via HPLC and NMR to rule out degradation products .
  • Cell Line Specificity : Test activity across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

Q. What strategies improve metabolic stability in imidazo[1,2-a]pyrimidine derivatives for therapeutic applications?

  • Methodological Answer :
  • Deuterium Incorporation : Replace labile hydrogens with deuterium at metabolically vulnerable positions (e.g., methyl groups) .
  • Steric Shielding : Introduce bulky substituents near metabolic hotspots (e.g., ortho to methoxyphenyl) to hinder cytochrome P450 interactions .
  • Prodrug Design : Mask polar groups (e.g., sulfonamides) with ester linkages to enhance bioavailability .

Q. How can structure-activity relationship (SAR) studies be systematically designed for substituent effects on bioactivity?

  • Methodological Answer :
  • Fragment-Based Design : Synthesize derivatives with incremental substitutions (e.g., halogen, alkyl, or aryl groups) at positions 3 and 7 .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electrostatic and steric fields with activity data .
  • Binding Pocket Analysis : Molecular docking (e.g., AutoDock Vina) identifies key interactions with target proteins (e.g., dihydroorotate dehydrogenase) .

Q. What are the challenges in scaling up synthesis, and how can reactor design mitigate them?

  • Methodological Answer :
  • Heat Management : Use flow reactors to control exothermic cyclization steps and prevent thermal degradation .
  • Catalyst Recycling : Immobilize catalysts (e.g., Pd/C) on mesoporous supports for continuous-flow systems .
  • Separation Efficiency : Optimize membrane distillation or centrifugal partitioning chromatography for high-purity isolation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.